molecular formula C5H4BrN3O4 B7853085 methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate

methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B7853085
M. Wt: 250.01 g/mol
InChI Key: XUVCMPFCEGCQFA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of bromine, nitro, and ester functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of a hydrazine derivative with a β-keto ester, followed by bromination and nitration steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or acetic acid to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that ensures high yield and purity. The process begins with the synthesis of the pyrazole ring, followed by selective bromination and nitration. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, amino derivatives, and various oxidized forms of the compound. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate is unique due to the combination of bromine, nitro, and ester functional groups, which provide a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O4/c1-13-5(10)3-2(6)4(8-7-3)9(11)12/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVCMPFCEGCQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C(=NN1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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